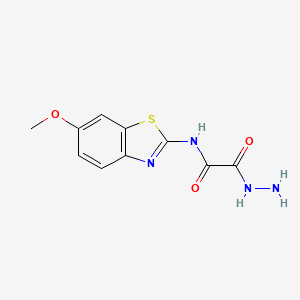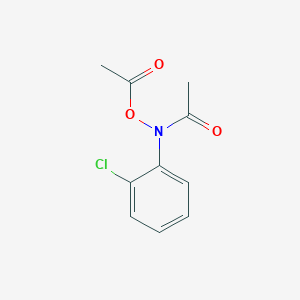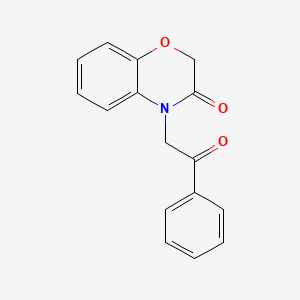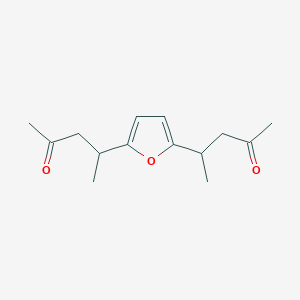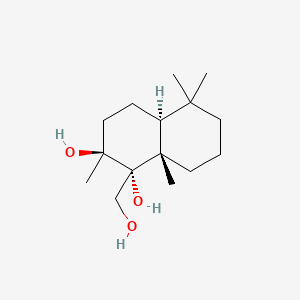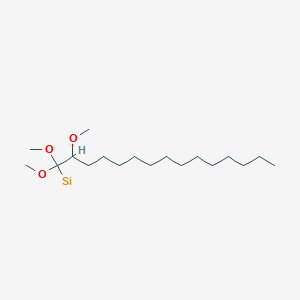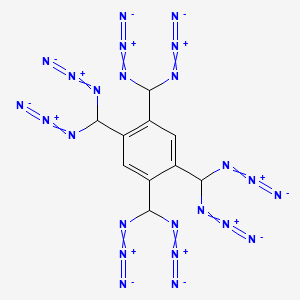
1,2,4,5-Tetrakis(diazidomethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetrakis(diazidomethyl)benzene is an organic compound with the molecular formula C10H6N24. It is characterized by the presence of four diazidomethyl groups attached to a benzene ring.
Vorbereitungsmethoden
The synthesis of 1,2,4,5-tetrakis(diazidomethyl)benzene typically involves the following steps:
Photobromination: The starting material, 1,2,4,5-tetramethylbenzene, undergoes photobromination to yield 1,2,4,5-tetrakis(dibromomethyl)benzene.
The reaction conditions for these steps typically involve:
Photobromination: Conducted under UV light in the presence of a brominating agent.
Analyse Chemischer Reaktionen
1,2,4,5-Tetrakis(diazidomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include sodium azide for azidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetrakis(diazidomethyl)benzene has several scientific research applications:
High-Energy Materials: Due to its high nitrogen content, it is of interest for the development of high-energy materials.
Precursor for Advanced Materials:
Structural Studies: The compound’s unique structure makes it a subject of interest in crystallographic studies to understand the effects of steric overcrowding and strain on molecular geometry.
Wirkmechanismus
The mechanism by which 1,2,4,5-tetrakis(diazidomethyl)benzene exerts its effects is primarily related to its high nitrogen content and the presence of azide groups. These azide groups can undergo decomposition to release nitrogen gas, which is a key factor in its potential use as a high-energy material . The molecular targets and pathways involved in its action are primarily related to its chemical reactivity and the ability to form stable intermediates during decomposition .
Vergleich Mit ähnlichen Verbindungen
1,2,4,5-Tetrakis(diazidomethyl)benzene can be compared with other similar compounds, such as:
1,2,4,5-Tetrakis(dibromomethyl)benzene: The precursor in its synthesis, which contains bromine atoms instead of azide groups.
1,2,4,5-Tetrakis(aminomethyl)benzene: A related compound with amino groups instead of azide groups, which exhibits different reactivity and applications.
Eigenschaften
CAS-Nummer |
110996-64-0 |
|---|---|
Molekularformel |
C10H6N24 |
Molekulargewicht |
462.32 g/mol |
IUPAC-Name |
1,2,4,5-tetrakis(diazidomethyl)benzene |
InChI |
InChI=1S/C10H6N24/c11-27-19-7(20-28-12)3-1-4(8(21-29-13)22-30-14)6(10(25-33-17)26-34-18)2-5(3)9(23-31-15)24-32-16/h1-2,7-10H |
InChI-Schlüssel |
HDMYAAMZPHDILI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1C(N=[N+]=[N-])N=[N+]=[N-])C(N=[N+]=[N-])N=[N+]=[N-])C(N=[N+]=[N-])N=[N+]=[N-])C(N=[N+]=[N-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


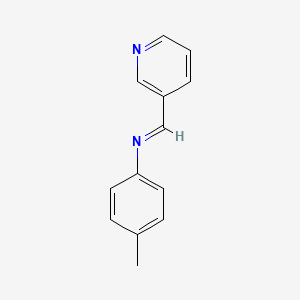
![3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14319638.png)
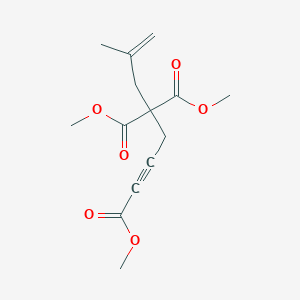
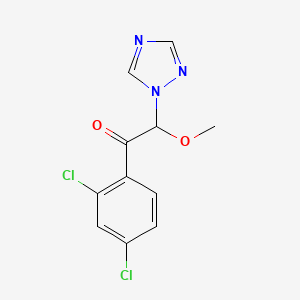
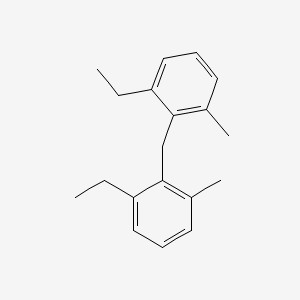
![Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane](/img/structure/B14319659.png)

![Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl-](/img/structure/B14319664.png)
